

An In-Depth Technical Guide to 2',4'-Dimethoxypropiophenone: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2',4'-Dimethoxypropiophenone

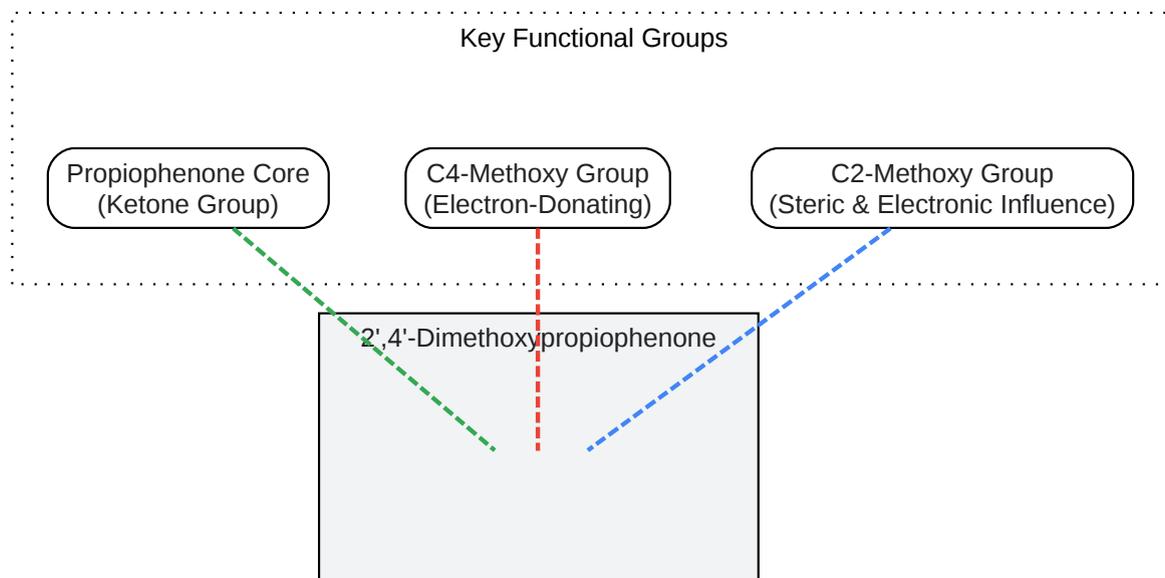
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Abstract: This technical guide provides a comprehensive overview of **2',4'-Dimethoxypropiophenone** (CAS No. 831-00-5), a key chemical intermediate with significant potential in organic synthesis and medicinal chemistry. We will delve into its fundamental physicochemical properties, detailed spectral analysis for characterization, robust synthetic protocols, and its emerging applications for researchers, chemists, and drug development professionals. The document is structured to deliver not just data, but also expert insights into the causality behind experimental methodologies and the strategic importance of this molecule in developing more complex chemical entities.

Introduction to 2',4'-Dimethoxypropiophenone

2',4'-Dimethoxypropiophenone, systematically named 1-(2,4-dimethoxyphenyl)propan-1-one, is an aromatic ketone characterized by a propiophenone core substituted with two methoxy groups on the phenyl ring at positions 2 and 4.^{[1][2]} This substitution pattern renders the aromatic ring electron-rich and highly activated, making it a versatile substrate for various chemical transformations. Its structural motifs—the reactive ketone group, the stable ether linkages, and the activated aromatic ring—make it a valuable building block in the synthesis of pharmaceuticals and other fine chemicals.^[3] Understanding its properties and reactivity is crucial for leveraging its full synthetic potential.



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Caption: Chemical structure and key functional groups of **2',4'-Dimethoxypropiophenone**.

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development. They dictate reaction conditions, purification strategies, and formulation approaches. The properties of **2',4'-Dimethoxypropiophenone** are summarized below.

Property	Value	Source(s)
CAS Number	831-00-5	[1][2][4][5]
Molecular Formula	C ₁₁ H ₁₄ O ₃	[1][2][4][5]
Molecular Weight	194.23 g/mol	[1][2][4]
IUPAC Name	1-(2,4-dimethoxyphenyl)propan-1-one	[2][5]
Appearance	Solid	[6]
Melting Point	76-80 °C	[4]
Boiling Point	No data available	[3][7]
Solubility	No specific data available; expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and alcohols.	

Spectral Data and Characterization

Accurate structural elucidation is paramount. The following sections detail the expected spectral signatures for **2',4'-Dimethoxypropiophenone**, providing a basis for its unambiguous identification.

¹H NMR Spectroscopy

The proton NMR spectrum provides precise information about the electronic environment of hydrogen atoms.

- **Aromatic Protons (3H):** Three signals are expected in the aromatic region (~6.4-7.8 ppm). The proton at the C6 position, being ortho to the acyl group, will be the most deshielded. The protons at C3 and C5 will appear at higher fields due to the electron-donating effect of the methoxy groups.

- **Methoxy Protons (6H):** Two distinct singlets are expected for the two methoxy groups (~3.8-3.9 ppm), as they are in different chemical environments.
- **Ethyl Protons (5H):** The methylene protons (-CH₂-) adjacent to the carbonyl group will appear as a quartet (~2.9 ppm), while the terminal methyl protons (-CH₃) will be a triplet (~1.2 ppm) due to coupling with the methylene group.

¹³C NMR Spectroscopy

Carbon NMR complements the proton data by mapping the carbon skeleton.

- **Carbonyl Carbon:** A characteristic signal in the downfield region (~198-202 ppm).
- **Aromatic Carbons:** Six distinct signals are expected. The carbons bearing the methoxy groups (C₂, C₄) will be significantly shielded, while the carbon attached to the acyl group (C₁) will be deshielded.
- **Methoxy Carbons:** Two signals around 55-56 ppm.
- **Ethyl Carbons:** Signals for the methylene (~36 ppm) and methyl (~8 ppm) carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

- **C=O Stretch (Ketone):** A strong, sharp absorption band is expected around 1660-1680 cm⁻¹, characteristic of an aryl ketone conjugated with the benzene ring.
- **C-O Stretch (Ethers):** Strong bands around 1200-1275 cm⁻¹ (aryl-alkyl ether) and 1020-1075 cm⁻¹ (alkyl-aryl ether).
- **C-H Stretch (Aromatic/Aliphatic):** Signals just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.
- **C=C Stretch (Aromatic):** Multiple peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula and structure.

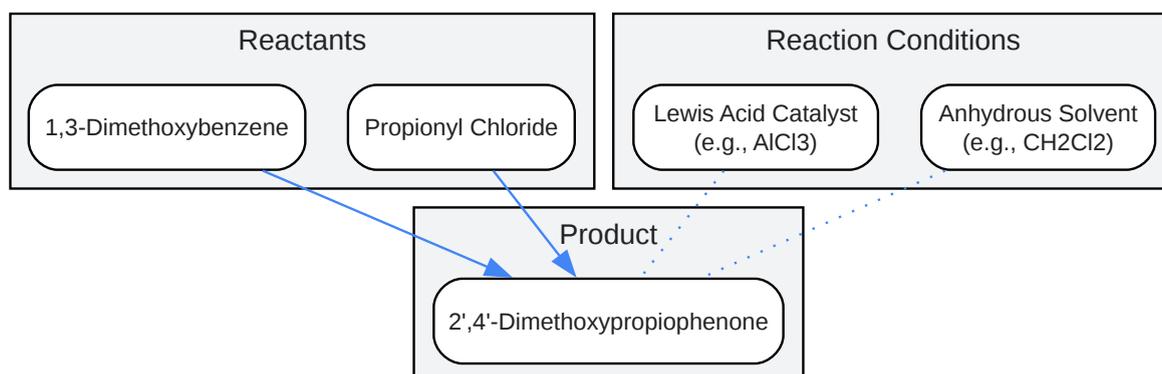
- **Molecular Ion Peak (M⁺):** A prominent peak at $m/z = 194$, corresponding to the molecular weight of the compound.[2][5]
- **Key Fragments:** The primary fragmentation is the alpha-cleavage of the ethyl group, resulting in a stable acylium ion at $m/z = 165$. [2] This fragment is a key diagnostic peak. Further fragmentation of the dimethoxybenzoyl cation can also be observed.

Synthesis and Chemical Reactivity

Synthetic Pathway: Friedel-Crafts Acylation

The most direct and industrially viable method for preparing **2',4'-Dimethoxypropiophenone** is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[8] This electrophilic aromatic substitution reaction uses propionyl chloride or propionic anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Causality of Experimental Design: The two methoxy groups on 1,3-dimethoxybenzene are strongly activating and ortho-, para-directing. Acylation occurs predominantly at the C4 position (para to one methoxy group and ortho to the other), which is sterically more accessible than the C2 or C6 positions. Anhydrous conditions are critical as Lewis acids like AlCl₃ react vigorously with water, which would deactivate the catalyst.



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Caption: Workflow for the Friedel-Crafts acylation synthesis of **2',4'**-**Dimethoxypropiophenone**.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

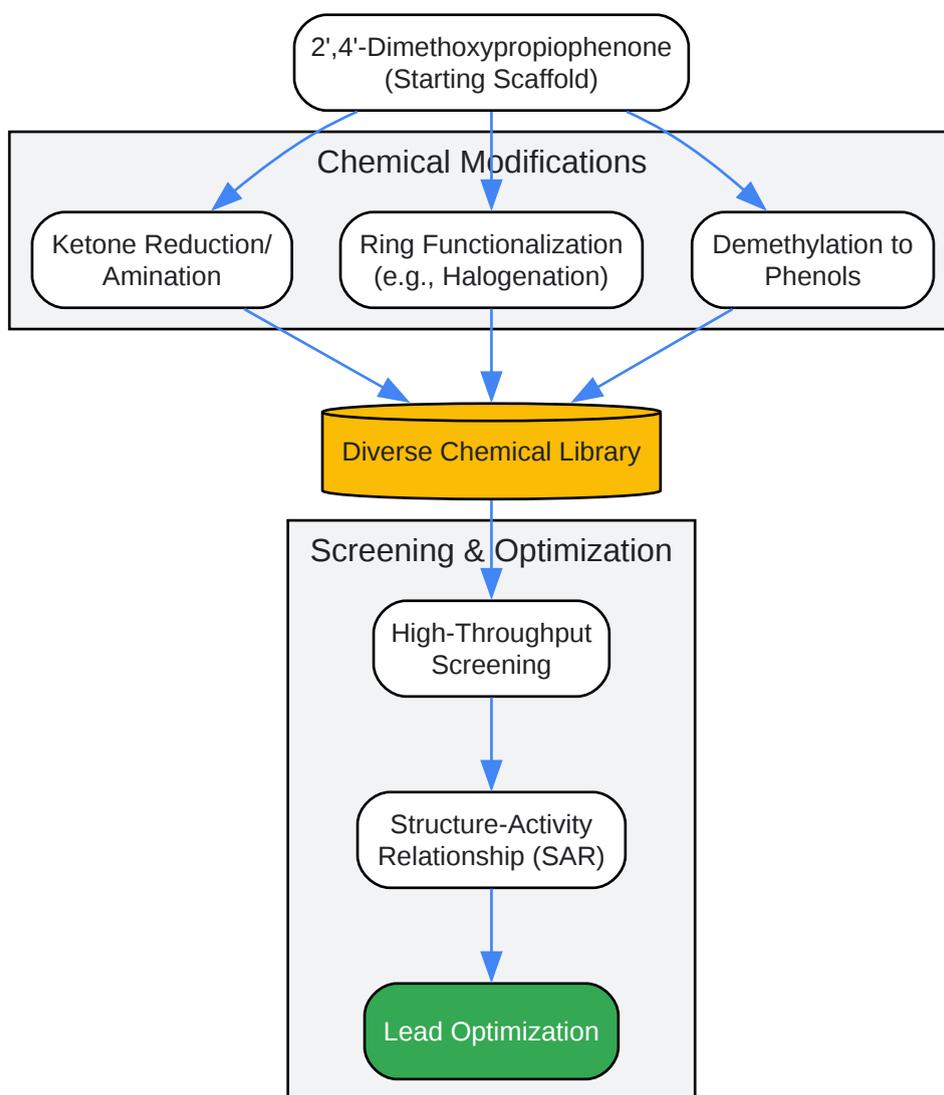
- **Setup:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).
- **Solvent Addition:** Add anhydrous dichloromethane (CH_2Cl_2) via cannula and cool the suspension to 0 °C in an ice bath.
- **Acyl Chloride Addition:** Add propionyl chloride (1.1 eq) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C to form the acylium ion complex.
- **Substrate Addition:** Dissolve 1,3-dimethoxybenzene (1.0 eq) in anhydrous CH_2Cl_2 and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. Rationale: Slow addition prevents a rapid exotherm and minimizes side reactions.
- **Reaction:** After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
- **Quenching:** Carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Rationale: This hydrolyzes the aluminum complexes and separates the organic and aqueous layers.
- **Extraction:** Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH_2Cl_2 (3x).
- **Washing:** Combine the organic layers and wash sequentially with 1M NaOH solution, water, and brine. Rationale: The base wash removes any unreacted acidic species, while the brine wash aids in removing residual water.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent under reduced pressure.

- Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure **2',4'-Dimethoxypropiophenone**.

Applications in Research and Drug Development

The utility of **2',4'-Dimethoxypropiophenone** extends beyond its role as a simple chemical. Its structure is a privileged scaffold in medicinal chemistry.

- Synthetic Intermediate: It is a crucial precursor for synthesizing more complex molecules. The ketone functionality can be readily converted into an alcohol, an amine, or a variety of heterocyclic systems. The electron-rich aromatic ring can undergo further substitutions, allowing for diverse molecular architectures.
- Medicinal Chemistry Scaffold: The dimethoxyphenyl moiety is present in numerous biologically active natural products and synthetic drugs. This scaffold can be utilized in pharmacophore-based drug design to develop novel therapeutic agents. For instance, related dihydroxyacetophenone derivatives have been explored as potent enzyme inhibitors, highlighting the potential of this chemical class.
- Pharmacophore Modeling: In computer-aided drug design, **2',4'-Dimethoxypropiophenone** can serve as a fragment or starting point for designing ligands that target specific biological receptors. The methoxy groups can act as hydrogen bond acceptors, and the aromatic ring can participate in π -stacking interactions, which are key features in many pharmacophore models.



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Caption: Logical workflow from **2',4'-Dimethoxypropiophenone** to a drug discovery pipeline.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of **2',4'-Dimethoxypropiophenone** is essential to ensure personnel safety.

Hazard Information	Precautionary Measures
GHS Pictogram: GHS07 (Exclamation Mark)	
Signal Word: Warning	
Hazard Statements:	
H315: Causes skin irritation.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritation.	P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
Storage:	P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.

Handling:

- Use in a well-ventilated area or a chemical fume hood.
- Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

- Store in a cool, dry, and well-ventilated area.
- Keep the container tightly sealed to prevent moisture contamination.

- Store away from incompatible materials such as strong oxidizing agents.

Conclusion

2',4'-Dimethoxypropiophenone is more than a simple organic compound; it is a versatile and valuable tool for the modern chemist. Its well-defined physicochemical properties, predictable spectral characteristics, and straightforward synthesis make it an ideal intermediate. For drug development professionals, its structure offers a promising scaffold for the design of novel therapeutics. This guide has provided the core technical knowledge required to handle, synthesize, and strategically apply **2',4'-Dimethoxypropiophenone** in a research and development setting.

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